2-Octenoic acid

Description

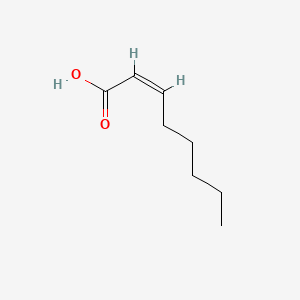

Structure

3D Structure

Properties

CAS No. |

1577-96-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(Z)-oct-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6- |

InChI Key |

CWMPPVPFLSZGCY-SREVYHEPSA-N |

melting_point |

5 - 6 °C |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenoic acid (C₈H₁₄O₂) is an unsaturated medium-chain fatty acid with a double bond at the second carbon position. It exists as cis (Z) and trans (E) isomers, with the trans isomer being more common. This document provides a comprehensive overview of the chemical and physical properties of this compound, along with its biological activities and relevant experimental methodologies.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | N/A |

| Molecular Weight | 142.20 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 5-6 °C | [2][3][4][5][6] |

| Boiling Point | 154 °C at 22 mmHg; 139-141 °C at 13 mmHg | [3][4][5][6],[2] |

| Density | 0.944 g/mL at 25 °C | [3][4][5][6] |

| Refractive Index (n20/D) | 1.4588 | [3][4][5][6] |

| Water Solubility | Approx. 1 g/L; slightly soluble | [7],[2] |

| logP (Octanol/Water) | 2.208 - 2.9 | [8],[2] |

| pKa | ~5.25 (Predicted) | [8] |

Spectroscopic Data

| Spectroscopy Type | Key Features |

| ¹H NMR | Signals corresponding to the vinyl, alpha-carbonyl, and aliphatic protons. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, olefinic carbons, and the aliphatic chain carbons.[2] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns.[2] |

| Infrared (IR) | Characteristic absorptions for the O-H of the carboxylic acid, C=O stretching, and C=C stretching. |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the chemical properties of this compound. Below are generalized protocols for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[9]

-

Sample Preparation: A small amount of solid this compound (frozen) is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.[9]

Determination of pKa by Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration: The titrant is added in small increments, and the pH is recorded after each addition.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the separation and identification of this compound and its isomers.

-

Derivatization: The carboxylic acid group is often derivatized (e.g., to a methyl ester) to improve volatility and chromatographic performance.[2][8]

-

Injection: A small volume of the derivatized sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

-

Detection: As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).[1][5][11][12][13]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.

-

Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure of the molecule.[1][5][11][12][13]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, particularly as an antimicrobial agent. Its mechanism of action often involves the disruption of cellular membranes.

Antimicrobial Activity

Medium-chain fatty acids like this compound can insert into the phospholipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.[14][15][16][17][18] They have also been shown to inhibit biofilm formation.[19][20][21]

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Potential Role in Mammalian Cell Signaling

While direct signaling pathways for this compound are not extensively characterized, related medium-chain fatty acids have been shown to influence key signaling cascades. For instance, octanoic acid can impact the insulin (B600854) signaling pathway through the modulation of Akt and mTOR phosphorylation.[14] This suggests a potential for this compound to interact with metabolic signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 4. agilent.com [agilent.com]

- 5. Video: NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]

- 6. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. magritek.com [magritek.com]

- 12. researchgate.net [researchgate.net]

- 13. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Membrane stress caused by octanoic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]

An In-depth Technical Guide to cis-2-Octenoic Acid: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2-octenoic acid, an unsaturated medium-chain fatty acid. Due to the limited availability of specific experimental data for this compound, this document synthesizes information on its structure and properties, and discusses the biological activities of its close structural analogs to provide a relevant biological context. Detailed, representative experimental protocols for the synthesis, purification, and analysis of similar fatty acids are also presented to facilitate future research.

Chemical Identity and Structure

cis-2-Octenoic acid, systematically named (2Z)-oct-2-enoic acid, is a monounsaturated fatty acid characterized by a carbon-carbon double bond between the second and third carbon atoms, with the alkyl groups on the same side of the double bond. This cis configuration introduces a characteristic bend in the eight-carbon aliphatic chain.

Table 1: Chemical Identifiers for cis-2-Octenoic Acid

| Identifier | Value | Source |

| IUPAC Name | (2Z)-oct-2-enoic acid | [1][2] |

| Synonyms | cis-2-Octenoic acid, (Z)-2-Octenoic acid | [2] |

| CAS Number | 1577-96-4 | [2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1] |

| InChI Key | CWMPPVPFLSZGCY-SREVYHEPSA-N | [2] |

| SMILES | CCCCC/C=C\C(=O)O | [1][2] |

Physicochemical Properties

The physicochemical properties of cis-2-octenoic acid are summarized in the table below. It is important to note that some of the experimental data may be for "2-octenoic acid" without specifying the isomer, but are the most relevant data available.

Table 2: Physicochemical Properties of cis-2-Octenoic Acid

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Melting Point | 5 - 6 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Water Solubility | Approximately 1 g/L | [2] |

| logP | 2.7 | [1] |

Biological Activity and Signaling Pathways (Context from Analogs)

Direct experimental evidence for the biological activity and associated signaling pathways of cis-2-octenoic acid is scarce in publicly available literature. However, its structural analogs, particularly cis-2-decenoic acid and cis-2-dodecenoic acid, are well-characterized as bacterial signaling molecules. These molecules, often referred to as diffusible signal factors (DSFs), play crucial roles in microbial communication, including quorum sensing and biofilm regulation.[3][4]

Role in Biofilm Dispersion

cis-2-Decenoic acid, produced by Pseudomonas aeruginosa, can induce the dispersion of established biofilms from a variety of bacteria.[5][6] This process involves transitioning biofilm-resident cells to a planktonic, motile state, which can increase their susceptibility to antimicrobial agents.[5][7] The proposed mechanism involves the modulation of intracellular signaling pathways that control cell adhesion and motility.

References

- 1. This compound | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Significance of Trans-2-Octenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Trans-2-octenoic acid, a medium-chain fatty acid, is emerging as a molecule of significant interest across various biological disciplines. Its roles span from chemical communication in the insect world to potential therapeutic applications in human health. This technical guide provides an in-depth exploration of the biological significance of trans-2-octenoic acid, consolidating current research findings, quantitative data, and detailed experimental methodologies.

Antimicrobial Properties

Trans-2-octenoic acid has demonstrated notable antimicrobial activity against a range of microorganisms. Its mechanism of action is primarily attributed to the disruption of cell membrane integrity and subsequent interference with essential metabolic processes.

Quantitative Antimicrobial Data:

| Organism | Assay Type | Concentration | Effect |

| Alternaria brassicicola | Mycelial Growth Inhibition | 0.9075 mg/mL | EC50 |

| Phellinus noxium | Mycelial Growth Inhibition | 1 mg/mL | 59.65% inhibition |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Trans-2-octenoic acid stock solution (dissolved in a suitable solvent, e.g., ethanol)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Microorganism inoculum, adjusted to a 0.5 McFarland standard

-

Sterile diluent (e.g., saline)

-

Multipipettor

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the trans-2-octenoic acid stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column. This creates a concentration gradient of the test compound.

-

Prepare the microbial inoculum by suspending colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted inoculum.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of trans-2-octenoic acid that shows no visible turbidity (growth). Alternatively, the absorbance can be read using a microplate reader.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of trans-2-octenoic acid.

Role in Chemical Communication

Trans-2-octenoic acid plays a crucial role as a pheromone in the chemical communication of certain insects, most notably the honeybee (Apis mellifera). It is a component of the queen retinue pheromone, which is essential for maintaining the social structure of the colony.

Pheromonal Activity Data:

| Organism | Receptor | Assay Type | Value | Effect |

| Apis mellifera (Honeybee) | AmOr11 | Functional expression in Xenopus oocytes | EC50 = 280 ± 31 nM | Receptor activation |

Potential Anti-Inflammatory and Signaling Roles

While direct quantitative data for the anti-inflammatory effects of trans-2-octenoic acid is limited, research on medium-chain fatty acids (MCFAs) suggests potential involvement in key inflammatory signaling pathways. These pathways include the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

Hypothetical Signaling Pathways

The following diagrams illustrate the potential mechanisms by which trans-2-octenoic acid, as a medium-chain fatty acid, may exert its biological effects through the PPAR and NF-κB signaling pathways.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by trans-2-octenoic acid.

Experimental Protocol: In Vitro Protein Denaturation Assay for Anti-Inflammatory Activity

This assay provides a preliminary screening of the anti-inflammatory potential of a compound by assessing its ability to inhibit heat-induced protein denaturation.

Materials:

-

Trans-2-octenoic acid solutions of varying concentrations

-

Bovine Serum Albumin (BSA) or egg albumin (1% aqueous solution)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 2 mL of varying concentrations of trans-2-octenoic acid, 2.8 mL of PBS, and 0.2 mL of 1% albumin solution.

-

Prepare a control solution containing the solvent used for the test compound instead of the compound itself.

-

Prepare a standard solution with the reference drug.

-

Incubate all solutions at 37°C for 20 minutes.

-

Induce denaturation by heating the solutions in a water bath at 70°C for 5 minutes.

-

Cool the solutions to room temperature.

-

Measure the absorbance (turbidity) of each solution at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Therapeutic Potential

The diverse biological activities of trans-2-octenoic acid suggest its potential for therapeutic applications, although research in this area is still in its early stages.

-

Antimicrobial Agent: Its efficacy against various bacteria and fungi indicates potential use in the development of new antimicrobial drugs or as a component in disinfectant formulations.

-

Anti-inflammatory Agent: Through potential modulation of the PPAR and NF-κB pathways, trans-2-octenoic acid could be explored for the treatment of inflammatory conditions.

-

Cancer: While direct evidence is lacking for trans-2-octenoic acid, some medium-chain fatty acids have been investigated for their effects on cancer cell metabolism and signaling. Further research is needed to determine if trans-2-octenoic acid possesses any anti-cancer properties.

-

Metabolic Diseases: As a fatty acid, it is inherently linked to lipid metabolism. Its potential interaction with PPARγ, a key regulator of glucose and lipid homeostasis, suggests a possible role in the management of metabolic disorders such as type 2 diabetes.

Trans-2-octenoic acid is a multifaceted molecule with established roles in chemical ecology and promising, yet largely unexplored, potential in human health. Its antimicrobial properties are supported by quantitative data, and its function as a pheromone is well-characterized. The anti-inflammatory and signaling activities are currently inferred from the broader class of medium-chain fatty acids and require direct investigation to be substantiated. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the biological significance and therapeutic potential of this intriguing fatty acid. Future studies focusing on quantitative assessments of its anti-inflammatory and gene-regulatory effects, as well as in vivo efficacy in disease models, are crucial to fully unlock the promise of trans-2-octenoic acid in drug development.

The Natural Occurrence of 2-Octenoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural sources and occurrence of 2-octenoic acid, a medium-chain fatty acid with relevance in flavor chemistry, chemical ecology, and potentially, as a bioactive molecule. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the presence of this compound in various natural systems. The guide summarizes the available quantitative data, details relevant experimental protocols for extraction and analysis, and presents visual representations of its metabolic context and biological roles. While this compound is reported in a variety of natural sources, this guide also highlights the current scarcity of specific quantitative and biosynthetic data in the scientific literature, identifying areas for future research.

Introduction

This compound (C₈H₁₄O₂) is an unsaturated medium-chain fatty acid that exists as cis and trans isomers.[1] The (E)- or trans-isomer is more common and is characterized by a musty, sour, and cheesy aroma with a fatty or waxy taste.[1] This compound is utilized as a flavoring agent in the food industry and has been identified as a naturally occurring metabolite in a diverse range of organisms, from fungi to insects and plants.[1] Its presence in these systems suggests a variety of biological roles, from being a metabolic intermediate to acting as a semiochemical. This guide aims to collate the current knowledge on the natural sources of this compound, providing a technical foundation for researchers interested in its study and potential applications.

Natural Sources and Occurrence

This compound has been identified in a variety of natural matrices, spanning the fungal, plant, and animal kingdoms.

-

Fungi: The fungus Mucor sp. A-73, isolated from soil, is known to metabolize trans-2-octenoic acid.[2] This suggests its role as a metabolic intermediate in certain fungal pathways.

-

Insects: trans-2-Octenoic acid has been identified as a component of the volatile sex pheromone released from the abdominal glands of the male cockroach, Leucophaea maderae.[1][3]

-

Plants and Foods: The compound is a known volatile component contributing to the aroma and flavor of several common foods. Its presence has been reported in:

Quantitative Data on this compound Occurrence

A significant challenge in the study of this compound is the limited availability of specific quantitative data in the scientific literature. While many studies analyze the overall fatty acid or volatile profiles of the sources listed above, they often do not report the specific concentration of this compound. The table below summarizes the available data, which in some cases, is for the saturated analogue, octanoic acid, or for the total acid fraction, providing a proxy for potential abundance.

| Natural Source | Compound | Concentration | Notes |

| Strawberries (Fragaria spp.) | Octanoic Acid | 0.176 µg/g (mean) | Data for the saturated analogue. Specific concentration for this compound is not readily available.[4] |

| Cranberries (Vaccinium spp.) | Total Volatile Acids | 115.81 mg/dm³ (in juice) | This represents the total acid fraction of the volatile compounds. The specific contribution of this compound is not detailed.[5] |

| Cheese (PDO Salers) | Octanoic Acid | Higher concentration compared to PDO Cantal cheese | Relative concentration is noted, but absolute values are not provided. Octanoic acid is considered a precursor to aromatic compounds in cheese.[6] |

It is critical for researchers to note that the data for octanoic acid is not a direct measure of this compound and should be interpreted with caution. The lack of specific quantitative data for this compound represents a clear knowledge gap.

Experimental Protocols

The analysis of this compound from natural sources typically involves headspace extraction techniques followed by gas chromatography-mass spectrometry (GC-MS), as it is a volatile compound. For total fatty acid analysis, solvent extraction and derivatization are employed.

Representative Protocol: Analysis of this compound in a Fruit Matrix (e.g., Strawberries) via HS-SPME-GC-MS

This protocol is a synthesized representation of common methodologies for the analysis of volatile compounds in fruits.

1. Sample Preparation:

- Homogenize 5 g of fresh fruit with 5 mL of a saturated NaCl solution in a 20 mL headspace vial.

- Add a known concentration of an appropriate internal standard (e.g., 2-octanol (B43104) or a deuterated fatty acid).

- Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Equilibrate the sample vial at 40°C for 15 minutes in a water bath with gentle agitation.

- Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) coating) to the headspace of the vial for 30 minutes at 40°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injection: Insert the SPME fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

- GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp: 5°C/min to 250°C.

- Hold: 5 minutes at 250°C.

- MS Parameters:

- Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound.

4. Quantification:

- Create a calibration curve using authentic standards of trans-2-octenoic acid.

- Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Extraction from Fungal Cultures

A general procedure for extracting fatty acid metabolites from fungal cultures, such as Mucor sp., is as follows:[2]

-

Separate the fungal mycelium from the liquid culture medium by filtration.

-

Acidify the filtrate to Congo red with an appropriate acid (e.g., HCl).

-

Perform a liquid-liquid extraction with an organic solvent like diethyl ether.

-

The extract can then be further fractionated to separate acidic and neutral compounds.

-

The acidic fraction can be analyzed by GC-MS, often after a derivatization step to convert the carboxylic acids to their more volatile methyl esters (FAMEs).

Extraction of Insect Pheromones

For insect pheromones, such as from Leucophaea maderae, a common method involves:[7]

-

Dissection of the pheromone-producing glands (e.g., abdominal sternal glands).

-

Solvent extraction of the glands, often using a non-polar solvent like hexane.

-

Alternatively, headspace collection from living, calling insects using an adsorbent trap (e.g., Porapak Q) can be used to collect the emitted volatiles.

-

The extract or the eluate from the trap is then concentrated and analyzed by GC-MS.

Biosynthesis and Biological Role

The specific biosynthetic pathway for this compound is not well-defined in the literature for most organisms. However, its structure as a medium-chain fatty acid suggests its origin from general fatty acid metabolism.

Putative Biosynthesis in Fungi

In fungi, fatty acid synthesis begins with acetyl-CoA and involves a multi-enzyme complex, fatty acid synthase (FAS).[8][9] The pathway proceeds by the sequential addition of two-carbon units from malonyl-CoA. The production of a medium-chain fatty acid like this compound would likely involve either premature termination of the fatty acid synthesis cycle or a modification of a C8 saturated fatty acid (octanoic acid) by a desaturase enzyme.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]

- 2. VCF 2000 - Volatile Compounds in Food DATABASE [leffingwell.com]

- 3. researchgate.net [researchgate.net]

- 4. Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. CN106614750A - Method for extracting cockroach gathering pheromone, cockroach-killing gel bait and preparation method of cockroach-killing gel bait - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of 2-Octenoic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes for the stereoselective synthesis of (E)- and (Z)-isomers of 2-octenoic acid, a valuable medium-chain fatty acid. Key methodologies, including the Knoevenagel-Doebner condensation for the (E)-isomer and modified Horner-Wadsworth-Emmons reactions or partial alkyne hydrogenation for the (Z)-isomer, are detailed. This document includes comprehensive experimental protocols, comparative data tables, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction

This compound and its isomers are important chemical intermediates and signaling molecules. As α,β-unsaturated carboxylic acids, they serve as versatile building blocks in organic synthesis and are found in various natural products. The geometry of the carbon-carbon double bond—either trans ((E)-isomer) or cis ((Z)-isomer)—critically influences the molecule's physical properties and biological activity. Therefore, precise control over stereochemistry during synthesis is paramount for applications in drug discovery, flavor chemistry, and materials science. This guide outlines reliable and reproducible methods for the synthesis of each isomer.

Synthesis of (E)-2-Octenoic Acid

The trans or (E)-isomer is the more thermodynamically stable of the two and is readily synthesized via several high-yield methods. The most prominent and reliable method is the Knoevenagel-Doebner condensation. An alternative route involves the oxidation of the corresponding α,β-unsaturated aldehyde.

Method 1: Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde (hexanal) with an active methylene (B1212753) compound (malonic acid), catalyzed by a weak amine base, typically in a pyridine (B92270) solvent. The reaction proceeds with subsequent decarboxylation to yield the (E)-α,β-unsaturated acid almost exclusively.[1][2][3]

Reaction Scheme:

Hexanal (B45976) + Malonic Acid → (E)-2-Octenoic Acid

Experimental Protocol:

A detailed protocol adapted from similar condensations is as follows:[1][2]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 mL per gram of aldehyde).

-

Addition of Reactants: To this solution, add hexanal (1.0 equivalent) followed by a catalytic amount of piperidine (B6355638) (e.g., 0.1-0.2 equivalents).

-

Reaction: Heat the mixture to 60-80°C and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or UPLC.[1][4] Carbon dioxide evolution will be observed as the reaction proceeds.

-

Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine.

-

Extraction: Extract the acidic aqueous solution with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure (E)-2-octenoic acid.

Data Summary: Knoevenagel-Doebner Condensation

| Parameter | Value | Reference |

| Starting Materials | Hexanal, Malonic Acid | [1] |

| Solvent/Catalyst | Pyridine / Piperidine | [1][2] |

| Reaction Temperature | 60-80°C | [2] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | >85% (often near-quantitative) | [1] |

| Stereoselectivity | Predominantly (E)-isomer | [2] |

Workflow Diagram: Knoevenagel-Doebner Synthesis

Caption: Workflow for the synthesis of (E)-2-Octenoic acid via Knoevenagel-Doebner condensation.

Method 2: Oxidation of (E)-2-Octenal

This method involves the oxidation of the commercially available (E)-2-octenal to the corresponding carboxylic acid. Mild oxidizing agents are preferred to avoid reactions with the carbon-carbon double bond. Oxidation using silver oxide is a classic and effective method.[5]

Experimental Protocol (Tollens-type Oxidation): [5]

-

Reagent Preparation: Prepare silver oxide in situ by adding a solution of silver nitrate (B79036) (AgNO₃, 2.1 equivalents) in water to a solution of sodium hydroxide (B78521) (NaOH, >4 equivalents) in water with cooling.

-

Oxidation: To the freshly prepared, cooled suspension of silver oxide, add (E)-2-octenal (1.0 equivalent) portion-wise with vigorous stirring while maintaining a low temperature (e.g., 0-10°C).

-

Completion: The reaction is typically rapid, often completing within minutes after the final addition of the aldehyde.

-

Workup: Filter the reaction mixture to remove the black silver precipitate. The silver can be recovered and regenerated.

-

Isolation: Acidify the cold filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Data Summary: Oxidation of (E)-2-Octenal

| Parameter | Value | Reference |

| Starting Material | (E)-2-Octenal | [5] |

| Oxidizing Agent | Silver(I) Oxide (in situ) | [5] |

| Solvent | Water | [5] |

| Reaction Temperature | 0-10°C | [5] |

| Reaction Time | < 1 hour | [5] |

| Typical Yield | High (>90%) | [5] |

| Stereoselectivity | Retention of (E)-geometry | N/A |

Synthesis of (Z)-2-Octenoic Acid

The synthesis of the thermodynamically less stable cis or (Z)-isomer requires methods that provide strong kinetic control over the double bond geometry. The two most effective strategies are the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction and the partial hydrogenation of an alkyne precursor.

Method 1: Still-Gennari Olefination

The standard Horner-Wadsworth-Emmons (HWE) reaction typically yields (E)-alkenes. However, the Still-Gennari modification utilizes phosphonate (B1237965) reagents with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific base/solvent systems (KHMDS with 18-crown-6 (B118740) in THF) to strongly favor the formation of the (Z)-isomer.[6]

Reaction Scheme:

Hexanal + Modified Phosphonate → (Z)-2-Octenoic Acid Ester (followed by hydrolysis)

Experimental Protocol (General): [6][7]

-

Setup: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath) and add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents) dropwise. Stir for 30 minutes at -78°C.

-

Aldehyde Addition: Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise to the cooled ylide solution.

-

Reaction: Stir the reaction mixture at -78°C for 1-3 hours, monitoring by TLC.

-

Workup: Quench the reaction at -78°C by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction & Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude ester is purified by column chromatography.

-

Hydrolysis: The purified (Z)-ethyl 2-octenoate is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Data Summary: Still-Gennari Olefination

| Parameter | Value | Reference |

| Starting Materials | Hexanal, bis(2,2,2-trifluoroethyl)phosphonoacetate | [6] |

| Base/Solvent | KHMDS, 18-crown-6 / THF | [6] |

| Reaction Temperature | -78°C | [7] |

| Typical Yield | Good to excellent (70-95%) | [7] |

| Stereoselectivity | High (Z)-selectivity (>95:5 Z:E) | [6] |

Method 2: Partial Hydrogenation of 2-Octynoic Acid

The stereospecific syn-addition of hydrogen across a triple bond provides a direct route to cis-alkenes. Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on CaCO₃ or BaSO₄ treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, preventing over-reduction to the alkane.[8][9]

Reaction Scheme:

2-Octynoic Acid + H₂/Lindlar Catalyst → (Z)-2-Octenoic Acid

Experimental Protocol: [10]

-

Setup: In a hydrogenation flask, dissolve 2-octynoic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (B57606) (optional, to enhance selectivity).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (typically using a balloon) at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress carefully by TLC or ¹H NMR to detect the disappearance of the starting material and prevent over-reduction.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield (Z)-2-octenoic acid. Further purification is typically not required if the reaction is stopped at the correct time.

Data Summary: Lindlar Hydrogenation

| Parameter | Value | Reference |

| Starting Material | 2-Octynoic Acid | [10] |

| Catalyst | Lindlar's Catalyst (Pd/CaCO₃, poisoned) | [8][9] |

| Solvent | Ethanol or Ethyl Acetate | [10] |

| Reaction Temperature | Room Temperature | [11] |

| Reaction Time | Variable (requires careful monitoring) | [8] |

| Typical Yield | High to quantitative | [10] |

| Stereoselectivity | Exclusively (Z)-isomer (syn-addition) | [9] |

Logical Diagram: Synthetic Pathways to Isomers

Caption: Key synthetic routes to (E)- and (Z)-2-octenoic acid from common precursors.

Spectroscopic Characterization

The most definitive method for distinguishing between the (E) and (Z) isomers of this compound is ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant (³J) between the two vinylic protons (at C2 and C3) is diagnostic of the double bond geometry.

Comparative Spectroscopic Data

| Isomer | Vinylic Proton (H-2) δ (ppm) | Vinylic Proton (H-3) δ (ppm) | ³J (H-2, H-3) Coupling Constant | Reference |

| (E)-2-Octenoic Acid | ~5.8 | ~7.1 | 15-18 Hz (trans) | [12][13][14] |

| (Z)-2-Octenoic Acid | ~5.7 | ~6.3 | 10-12 Hz (cis) | [12][13][14] |

The larger coupling constant for the (E)-isomer is a result of the anti-periplanar relationship of the trans protons, whereas the smaller coupling constant for the (Z)-isomer reflects the syn-clinal relationship of the cis protons.

Conclusion

The stereoselective synthesis of this compound isomers can be achieved with high fidelity using well-established organic reactions. For the (E)-isomer, the Knoevenagel-Doebner condensation offers a direct, high-yield route from simple starting materials. For the less stable (Z)-isomer, kinetic control is essential, with the Still-Gennari olefination and the partial hydrogenation of 2-octynoic acid providing reliable and highly stereoselective pathways. Confirmation of stereochemistry is readily accomplished by analyzing the vinylic proton coupling constants in the ¹H NMR spectrum. The protocols and data presented herein serve as a comprehensive guide for researchers requiring stereochemically pure isomers of this compound for their work.

References

- 1. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]

- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]

- 12. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 13. In the 1H NMR, vinylic protons that are cis to | Chegg.com [chegg.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Core Biological Functions of Medium-Chain Fatty Acids: A Technical Guide

Abstract

Medium-chain fatty acids (MCFAs), saturated fatty acids with aliphatic tails of 6 to 12 carbons, are increasingly recognized for their diverse and significant biological functions beyond their role as a simple energy source. Their unique metabolic properties, including rapid absorption and transport directly to the liver via the portal vein for preferential β-oxidation, distinguish them from their long-chain counterparts.[1][2] This rapid metabolism not only provides a readily available energy source but also contributes to a range of physiological effects, including the regulation of lipid and glucose metabolism, modulation of the immune system, and influence on gut microbiome composition.[3][4] Furthermore, MCFAs act as signaling molecules, interacting with specific cellular receptors such as G protein-coupled receptor 84 (GPR84) and peroxisome proliferator-activated receptors (PPARs) to modulate gene expression and cellular function.[3] These multifaceted actions have positioned MCFAs as promising therapeutic agents in the management of metabolic disorders, neurological diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the core biological functions of MCFAs, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of the underlying signaling pathways.

Introduction to Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs) are a class of saturated fatty acids characterized by a carbon chain length of 6 to 12 atoms. The most common dietary MCFAs include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12).[5] They are naturally found in sources such as coconut oil, palm kernel oil, and milk fat.[1] Unlike long-chain fatty acids (LCFAs), which are the predominant form of fat in the Western diet, MCFAs possess distinct physicochemical and metabolic properties that underpin their unique biological activities.[5]

Metabolic Fate and Energy Homeostasis

The metabolic pathway of MCFAs is a key determinant of their biological effects. Ingested as medium-chain triglycerides (MCTs), they are rapidly hydrolyzed in the gastrointestinal tract.[1] The released MCFAs are then absorbed directly into the portal circulation and transported to the liver, bypassing the lymphatic system typically used by LCFAs.[1][2]

In the liver, MCFAs readily cross the mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) system, which is a rate-limiting step for LCFA oxidation.[4] This leads to rapid and efficient β-oxidation, resulting in the production of acetyl-CoA, which can then enter the Krebs cycle for ATP generation or be converted into ketone bodies.[1][5] This efficient energy production has implications for various physiological states and is the basis for the use of MCTs in ketogenic diets.

Signaling Pathways Modulated by MCFAs

MCFAs are not merely metabolic substrates; they are also potent signaling molecules that can directly influence cellular function through receptor-mediated and independent mechanisms.

G Protein-Coupled Receptor 84 (GPR84)

GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids, particularly those with a chain length of C9 to C14. Upon activation, GPR84 couples primarily to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has been implicated in the modulation of immune responses, particularly in promoting pro-inflammatory pathways in immune cells like macrophages.

References

- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triglycerides of medium-chain fatty acids: a concise review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

2-Octenoic Acid as a Human Metabolite: A Technical Guide for Researchers

Issued: December 18, 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Octenoic acid as an endogenous human metabolite. It covers its metabolic origins, quantitative levels in biological fluids, detailed analytical protocols for its detection, and its role in biological signaling pathways.

Introduction to this compound

This compound, a medium-chain monounsaturated fatty acid with the chemical formula C₈H₁₄O₂, is an endogenous metabolite found in the human body.[1] It belongs to the class of organic compounds known as medium-chain fatty acids, which are characterized by an aliphatic tail of 4 to 12 carbon atoms.[2] this compound exists in cis and trans isomeric forms, with the trans-isomer, (2E)-oct-2-enoic acid, being the more abundant form.[2] While present in various foods, its endogenous production is a key aspect of its presence in human tissues.[2] This guide will focus on the metabolic pathways, quantitative analysis, and biological significance of endogenously produced this compound.

Metabolism of this compound

Endogenous this compound is primarily produced through the hepatic microsomal oxidation of aliphatic aldehydes.[2] This metabolic conversion is catalyzed by the cytochrome P450 family of enzymes located in the microsomes of liver cells. This enzymatic reaction is a common pathway for the biotransformation of both xenobiotic and endogenous aldehydes into their corresponding carboxylic acids.

The proposed metabolic pathway begins with an aliphatic aldehyde, which is then oxidized by a cytochrome P450 isozyme. This process involves the incorporation of an oxygen atom from molecular oxygen (O₂) into the aldehyde substrate, yielding the carboxylic acid.

Quantitative Analysis of this compound in Human Biofluids

This compound has been detected in human urine and plasma.[1] The quantification of this metabolite is essential for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

Physiological Concentrations

Quantitative data for this compound is more readily available for urine than for plasma. In healthy individuals, plasma concentrations of many medium-chain fatty acids are very low or undetectable under normal fasting conditions.

| Analyte | Matrix | Concentration Range | Method |

| This compound | Urine | 0 - 10 mmol/mol creatinine (B1669602) | GC-MS |

| Octanoic Acid (C8:0) | Serum | 8 - 47 nmol/mL (≥18 years) | GC-MS |

| Decenoic Acid (C10:1) | Serum | 1.6 - 6.6 nmol/mL (1-17 years) | GC-MS |

| Capric Acid (C10:0) | Plasma | Below detection limit (0.1 µmol/L) in fasting state | HPLC |

Table 1: Reported concentrations of this compound and related medium-chain fatty acids in human biofluids.[3]

Experimental Protocols

Accurate quantification of this compound in complex biological matrices like plasma and urine requires a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection.

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the fatty acid.

Protocol for Urine Sample Analysis:

-

Sample Normalization: The volume of urine used for analysis is typically normalized based on the creatinine concentration.

-

Acidification: Adjust the pH of the urine sample to <2 using hydrochloric acid (HCl).

-

Internal Standard Spiking: Add a known amount of an internal standard (e.g., a stable isotope-labeled analog or a fatty acid of different chain length not present in the sample).

-

Liquid-Liquid Extraction: Extract the organic acids from the acidified urine using an organic solvent such as ethyl acetate. This is typically done twice.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Derivatization: Re-dissolve the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 40 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.

-

Analysis: The derivatized sample is then injected into the GC-MS system.

LC-MS/MS can often analyze fatty acids without derivatization, simplifying the sample preparation process.

Protocol for Plasma Sample Analysis:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: Add an internal standard (e.g., nonanoic acid-d4) to a small volume of plasma (e.g., 50 µL).

-

Protein Precipitation & Extraction: Add an ice-cold organic solvent like acetonitrile (B52724) (containing 1% formic acid) to precipitate proteins and extract the fatty acids.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant containing the extracted fatty acids to a new tube.

-

Drying and Reconstitution: Evaporate the solvent and reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Biological Activity and Signaling Pathways

Medium-chain fatty acids, including unsaturated variants like this compound, are emerging as important signaling molecules, particularly in the regulation of inflammation and metabolism.

Anti-Inflammatory Properties

Unsaturated fatty acids are known to possess anti-inflammatory properties. One of the key mechanisms underlying this effect is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR Agonism and NF-κB Inhibition

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Medium-chain fatty acids have been identified as partial agonists for PPARs, particularly PPARγ.

The activation of PPARγ can lead to the transrepression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, promoting the transcription of pro-inflammatory cytokines like TNF-α and IL-6. By activating PPARγ, this compound can inhibit the activity of NF-κB, thereby downregulating the expression of these inflammatory mediators and exerting an anti-inflammatory effect.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]

- 2. Development of Fatty Acid Reference Ranges and Relationship with Lipid Biomarkers in Middle-Aged Healthy Singaporean Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma capric acid concentrations in healthy subjects determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Octenoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octenoic acid, a medium-chain monounsaturated fatty acid, has garnered increasing interest within the scientific community. Initially identified as a natural product and food component, its diverse biological activities, including antimicrobial and signaling properties, have positioned it as a molecule of interest for further investigation and potential therapeutic development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an in-depth exploration of its role in biological systems, with a focus on its impact on microbial signaling and mammalian metabolic pathways.

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented, its presence has been identified over time through the analysis of natural products. It is recognized as a naturally occurring compound found in a variety of foods, including butterfat and strawberries.[1][2] Its identification in human urine and plasma indicates its role as an animal metabolite.[2][3][4]

The synthesis of unsaturated fatty acids, including isomers of octenoic acid, has been a subject of organic chemistry research for many decades. One of the foundational methods for synthesizing α,β-unsaturated acids like trans-2-octenoic acid is the Knoevenagel condensation , with the Doebner modification being particularly relevant.[5][6][7][8] This reaction, named after Emil Knoevenagel, involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[5] The Doebner modification specifically utilizes pyridine (B92270) as a solvent and a catalyst (often with a co-catalyst like piperidine) to react an aldehyde with malonic acid, which then undergoes decarboxylation to yield the α,β-unsaturated acid.[5]

Physicochemical Properties

A summary of the key physicochemical properties of trans-2-octenoic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| CAS Number | 1871-67-6 (trans) | [3] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 5-6 °C | [3] |

| Boiling Point | 139-141 °C at 13 mmHg | [3] |

| Density | 0.944 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in water | [3] |

Synthesis of trans-2-Octenoic Acid

The Doebner modification of the Knoevenagel condensation remains a reliable method for the laboratory-scale synthesis of trans-2-octenoic acid.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol outlines the synthesis of trans-2-octenoic acid from hexanal (B45976) and malonic acid.

Materials:

-

Hexanal

-

Malonic acid

-

Pyridine (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and 2M

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.

-

To this solution, add hexanal (1 equivalent).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice and water, and then acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude product.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with 2M HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trans-2-octenoic acid.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane (B92381) at low temperature).

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, from antimicrobial effects to modulation of mammalian signaling pathways.

Antimicrobial and Biofilm Dispersal Activity

Medium-chain fatty acids are known for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not extensively compiled, its structural analog, octanoic acid, has demonstrated broad-spectrum microbicidal activity against mastitis-causing pathogens.[9] The antimicrobial activity of fatty acids is often attributed to their ability to disrupt the bacterial cell membrane.[10]

Of particular interest is the role of unsaturated fatty acids as signaling molecules in microbial communities, especially in the context of biofilms. The closely related molecule, cis-2-decenoic acid, is a well-characterized signaling molecule that induces biofilm dispersion in a variety of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[11][12][13] This molecule is believed to trigger a shift from a sessile (biofilm) to a planktonic (free-swimming) state.[11] While trans-2-decenoic acid shows significantly less activity, the potential for this compound isomers to act as quorum sensing modulators is an active area of research.[11]

This protocol can be used to assess the ability of this compound to disperse pre-formed biofilms.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

Sterile 96-well flat-bottom microtiter plates

-

This compound stock solution (dissolved in ethanol)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Plate reader (595 nm)

Procedure:

-

Grow the bacterial strain overnight in the appropriate medium.

-

Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.

-

Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

-

Incubate the plate at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

-

After incubation, gently remove the planktonic cells by washing the wells three times with PBS.

-

Add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control, e.g., ethanol) to the wells.

-

Incubate for a defined period (e.g., 1-4 hours) to allow for dispersion.

-

Quantify the remaining biofilm by staining with 150 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

-

Measure the absorbance at 595 nm using a plate reader. A decrease in absorbance compared to the control indicates biofilm dispersion.

Modulation of Mammalian Signaling: PPARγ Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[14] PPARγ, in particular, is a key regulator of adipogenesis and insulin (B600854) sensitivity.[14] Several studies have indicated that medium-chain fatty acids can act as agonists for PPARγ.[14] The activation of PPARγ by the related compound 2,4,6-octatrienoic acid has been shown to protect human keratinocytes from UV-induced damage.[15][16][17] This suggests that this compound may also function as a PPARγ agonist, thereby influencing metabolic and inflammatory pathways.

A common method to assess PPARγ activation is through a luciferase reporter gene assay.

This protocol provides a general outline for a PPARγ reporter assay using a commercially available cell line or by transient transfection.

Materials:

-

HEK293 cells (or another suitable cell line)

-

PPARγ reporter cell line (e.g., expressing a GAL4-PPARγ-LBD fusion and a UAS-luciferase reporter) or plasmids for transfection (PPARγ expression vector, GAL4-responsive luciferase reporter, and a control reporter like Renilla luciferase)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (if applicable)

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Rosiglitazone (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the PPARγ reporter cells (or transfected cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (rosiglitazone) in the appropriate cell culture medium. Also, prepare a vehicle control.

-

Treatment: Remove the old medium from the cells and add the medium containing the test compounds, positive control, and vehicle control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Lysis and Luminescence Reading: Following the manufacturer's instructions for the luciferase assay reagent, lyse the cells and measure the firefly luciferase activity using a luminometer. If a control reporter was used, measure its activity as well.

-

Data Analysis: Normalize the firefly luciferase readings to the control reporter readings (if applicable). Calculate the fold activation of luciferase activity for each concentration of this compound relative to the vehicle control.

Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa possesses a complex quorum-sensing (QS) network that regulates virulence and biofilm formation. This network involves multiple signaling systems, including the las, rhl, and pqs systems, which utilize N-acylhomoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS) as autoinducers.[1][18][19] The potential for this compound to interfere with these signaling pathways, possibly by competing with the natural ligands for receptor binding or by modulating the expression of QS-related genes, is a compelling area for future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human Metabolome Database: Showing metabocard for trans-2-Octenoic acid (HMDB0001568) [hmdb.ca]

- 3. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000392) [hmdb.ca]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. DSpace [open.bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A fatty acid messenger is responsible for inducing dispersion in microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages [pubmed.ncbi.nlm.nih.gov]

- 17. The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial-Mesenchymal Transition Process in Skin Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of 2-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-octenoic acid in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering a detailed look at its solubility profile, experimental protocols for determination, and relevant biological signaling pathways.

Core Concepts: Understanding the Solubility of this compound

This compound is a medium-chain fatty acid characterized by an eight-carbon chain with a carboxylic acid functional group and a double bond. Its molecular structure dictates its solubility, which is a critical parameter in various applications, including drug formulation and biochemical research. The presence of the polar carboxylic acid head allows for some interaction with polar solvents, while the nonpolar hydrocarbon tail dominates its solubility in nonpolar, organic solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and some quantitative values provides a clear solubility profile.

Table 1: Quantitative Solubility of this compound

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | ~1 g/L[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Classification | Solubility |

| Water | Polar Protic | Insoluble / Slightly Soluble[2] |

| Ethanol | Polar Protic | Soluble[2] |

| Oils | Nonpolar | Soluble[2] |

Based on the principles of "like dissolves like," this compound, with its significant nonpolar character, is expected to be soluble in a range of organic solvents. Shorter-chain carboxylic acids (1 to 5 carbons) are generally soluble in water, but the longer alkyl chain of this compound limits its aqueous solubility[3].

Experimental Protocols for Solubility Determination

Qualitative Solubility Testing

A straightforward approach to quickly assess solubility involves observing the dissolution of a small amount of the solute in a given solvent.

Methodology:

-

Preparation: Add a small, measured amount of this compound (e.g., a few milligrams of solid or a few microliters of liquid) to a clean, dry test tube.

-

Solvent Addition: Add a small volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Observation: Vigorously agitate the mixture. Observe if the solute fully dissolves. If it dissolves, the substance is considered soluble under these conditions. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.

-

Incremental Addition: For a more refined qualitative assessment, the solvent can be added in small increments with agitation after each addition until the solute dissolves. The approximate volume of solvent required provides a semi-quantitative measure of solubility.

Quantitative Solubility Determination: Gravimetric Method

The gravimetric method is a classic and reliable technique for accurately determining the solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solute is crucial to confirm saturation.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation. Filtration through a syringe filter can also be used.

-

-

Solvent Evaporation:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) until the solute is completely dry.

-

-

Mass Determination and Calculation:

-

Weigh the evaporating dish containing the dried solute.

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Biological Relevance: Influence on Signaling Pathways

While a specific, dedicated signaling pathway for this compound has not been extensively characterized, as a medium-chain fatty acid, it is likely to influence cellular metabolic and signaling pathways. Notably, medium-chain fatty acids have been shown to modulate the PI3K/Akt/mTOR signaling pathway , which is a crucial regulator of cell growth, proliferation, survival, and metabolism.

The PI3K/Akt/mTOR pathway is often dysregulated in various diseases, including cancer and metabolic disorders. The activation of this pathway begins with the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). This leads to the recruitment and activation of Akt, which in turn phosphorylates and regulates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1).

The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling cascade.

References

Spectral Properties of 2-Octenoic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the cis and trans isomers of 2-octenoic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols and presents spectral data in a clear, comparative format to aid in the identification, characterization, and analysis of this medium-chain fatty acid.

Introduction

This compound (C₈H₁₄O₂) is an unsaturated fatty acid with a double bond at the second carbon position. It exists as two geometric isomers: cis-(Z)-2-octenoic acid and trans-(E)-2-octenoic acid. These isomers exhibit distinct physical and chemical properties, which are reflected in their spectral data. Understanding these spectral characteristics is crucial for researchers in various fields, including drug development, metabolomics, and flavor chemistry, where the identification and quantification of specific isomers are often required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms within the this compound molecule.

¹H NMR Spectral Data

The ¹H NMR spectra of cis- and trans-2-octenoic acid show characteristic signals for the vinyl protons, the carboxylic acid proton, and the aliphatic chain protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for trans-2-Octenoic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.81 | Doublet of triplets | 15.6, 1.4 |

| H-3 | 7.09 | Doublet of triplets | 15.6, 7.0 |

| H-4 | 2.23 | Quartet | 7.0, 7.3 |

| H-5, H-6, H-7 | 1.30-1.48 | Multiplet | - |

| H-8 | 0.90 | Triplet | 7.3 |

| COOH | 12.0 (approx.) | Broad singlet | - |

Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

Table 2: ¹H NMR Spectral Data for cis-2-Octenoic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.78 - 5.83 | Multiplet | ~11.0 |

| H-3 | 6.62 - 6.68 | Multiplet | ~11.0 |

| H-4 | 2.13 - 2.18 | Multiplet | - |

| H-5, H-6, H-7 | 1.28 - 1.46 | Multiplet | - |

| H-8 | 0.84 - 0.87 | Triplet | - |

| COOH | 12.0 (approx.) | Broad singlet | - |

Note: The coupling constant for the vinyl protons (H-2 and H-3) is significantly smaller in the cis isomer compared to the trans isomer, which is a key distinguishing feature.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the double bond and the carbonyl carbon are particularly informative.

Table 3: ¹³C NMR Spectral Data for trans-2-Octenoic Acid [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (COOH) | 176.27 |

| C-2 | 125.89 |

| C-3 | 146.43 |

| C-4 | 30.74 |

| C-5 | 27.42 |

| C-6 | 31.40 |

| C-7 | 21.89 |

| C-8 | 13.39 |

Table 4: ¹³C NMR Spectral Data for cis-2-Octenoic Acid [2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~170 |

| C-2 | 120.41 |

| C-3 | 152.45 |

| C-4 | 32.29 |

| C-5 | 27.35 |

| C-6 | 31.26 |

| C-7 | 22.15 |

| C-8 | 13.86 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound are characterized by strong absorptions corresponding to the carboxylic acid and the carbon-carbon double bond.

Table 5: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | trans-2-Octenoic Acid (cm⁻¹) | cis-2-Octenoic Acid (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2500-3300 (broad) |

| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 |

| C=C (alkene) | Stretching | ~1650 | ~1650 |

| C-H (trans-alkene) | Bending (out-of-plane) | ~965 | - |

| C-H (cis-alkene) | Bending (out-of-plane) | - | ~700 |

| C-O | Stretching | ~1300 | ~1300 |

Note: The most significant difference in the IR spectra of the cis and trans isomers is the position of the C-H out-of-plane bending vibration for the double bond.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-